N-(4-Bromo-2,6-dichlorophenyl)acetamide chemical properties
N-(4-Bromo-2,6-dichlorophenyl)acetamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Handling of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Abstract
This technical guide provides a comprehensive analysis of N-(4-Bromo-2,6-dichlorophenyl)acetamide, a halogenated aromatic amide of significant interest to researchers in synthetic and medicinal chemistry. While not extensively characterized in public literature, its structural relationship to known bioactive scaffolds warrants a detailed examination. This document consolidates available data on its precursor, 4-Bromo-2,6-dichloroaniline, and provides expert-driven predictions and protocols for its synthesis, characterization, and handling. The guide is structured to deliver actionable insights for laboratory applications, covering physicochemical properties, a robust synthetic pathway, detailed analytical methodologies, and critical safety protocols. It serves as a foundational resource for professionals engaged in drug discovery, chemical process development, and materials science.
Compound Identification and Overview
N-(4-Bromo-2,6-dichlorophenyl)acetamide belongs to the class of N-aryl acetamides, compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The presence of multiple halogen substituents on the phenyl ring significantly influences its reactivity and physicochemical properties. Its precursor, 4-Bromo-2,6-dichloroaniline, is a known reagent in the preparation of GABA receptor antagonist insecticides, suggesting that N-(4-Bromo-2,6-dichlorophenyl)acetamide may serve as a valuable building block for novel agrochemicals or therapeutic agents[1].
| Identifier | Value | Source |
| IUPAC Name | N-(4-Bromo-2,6-dichlorophenyl)acetamide | - |
| CAS Number | 13953-09-8 | [2][3] |
| Molecular Formula | C₈H₆BrCl₂NO | - |
| Molecular Weight | 298.95 g/mol | - |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1Cl)Br)Cl | - |
| InChI Key | Not publicly available | - |
Physicochemical Properties
Experimental data for N-(4-Bromo-2,6-dichlorophenyl)acetamide is sparse. The properties below are a combination of available information and predictions based on its structure and data from analogous compounds.
| Property | Predicted/Observed Value | Rationale/Notes |
| Physical State | Solid (crystalline powder) | Typical for acetanilides of this molecular weight. |
| Melting Point | > 150 °C (Predicted) | The melting point of the precursor aniline is 83-87 °C[4]. Acylation typically increases the melting point due to increased molecular weight and potential for hydrogen bonding. |
| Solubility | Soluble in acetone, ethyl acetate, dichloromethane. Sparingly soluble in alcohols. Insoluble in water. | The nonpolar, halogenated aromatic ring dominates the molecule's character, favoring solubility in organic solvents. The amide group provides minimal aqueous solubility. |
| Stability | Stable under normal laboratory conditions. | Store in a cool, dry, well-ventilated place away from strong oxidizing agents[3]. |
Synthesis and Purification
The most direct and logical synthesis of N-(4-Bromo-2,6-dichlorophenyl)acetamide is through the N-acetylation of its corresponding aniline precursor, 4-Bromo-2,6-dichloroaniline. This is a standard transformation in organic synthesis. The acetyl group can serve as a protecting group for the amine, modulating its reactivity and directing subsequent electrophilic aromatic substitution, although the ring is already heavily substituted.
Synthetic Workflow
The workflow involves a single-step acylation followed by purification. Acetic anhydride is a suitable, cost-effective acetylating agent, and the reaction can be catalyzed by a small amount of acid or run neat.
Detailed Experimental Protocol: Synthesis
This protocol is a standard procedure for N-acetylation and should be adapted and optimized.
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Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2,6-dichloroaniline (e.g., 5.0 g, 1 eq.).
-
Reagent Addition: Add acetic anhydride (e.g., 1.5 eq.) to the flask, followed by a catalytic amount of glacial acetic acid (e.g., 10 mL).
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Reaction: Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (e.g., 200 mL) while stirring. A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and anhydride.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification Protocol: Recrystallization
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Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol).
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Dissolution: Heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Crystallization: Slowly add a co-solvent in which the compound is poorly soluble (e.g., water) dropwise until the solution becomes slightly turbid.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: A singlet is expected for the two equivalent aromatic protons (H-3 and H-5) in the approximate range of δ 7.5-7.8 ppm. The symmetry of the substitution pattern leads to this equivalence.
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Amide Proton (N-H): A broad singlet is expected between δ 7.5-8.5 ppm. Its chemical shift can be concentration-dependent and it may exchange with D₂O.
-
Methyl Protons (CH₃): A sharp singlet corresponding to the three acetyl protons is expected around δ 2.1-2.3 ppm.
-
-
¹³C NMR:
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Carbonyl Carbon (C=O): Expected in the range of δ 168-170 ppm.
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Aromatic Carbons: Four distinct signals are expected. The carbon bearing the amide group (C-1) would be around δ 135-140 ppm. The carbons bearing chlorine (C-2, C-6) would be shifted to a similar range. The carbon bearing bromine (C-4) would be downfield, while the carbons bearing hydrogen (C-3, C-5) would be the most upfield of the aromatic signals.
-
Methyl Carbon (CH₃): A signal is expected around δ 24-25 ppm.
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Infrared (IR) Spectroscopy
Based on spectra of related acetanilides, the following key absorption bands are predicted[9]:
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N-H Stretch: A sharp to medium peak around 3250-3300 cm⁻¹.
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Aromatic C-H Stretch: Weak peaks just above 3000 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹. This is a highly characteristic peak.
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N-H Bend (Amide II): A medium to strong band around 1530-1550 cm⁻¹.
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Aromatic C=C Stretch: Medium peaks in the 1450-1600 cm⁻¹ region.
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C-X (Halogen) Stretch: Absorptions for C-Cl and C-Br bonds will appear in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most intense peaks in this cluster would be at m/z values corresponding to the combination of the most abundant isotopes.
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Fragmentation: A prominent fragment would be expected from the loss of the ketene molecule (CH₂=C=O) from the molecular ion, resulting in a fragment corresponding to the 4-bromo-2,6-dichloroaniline cation. Another likely fragmentation is the cleavage of the C-N bond to produce an acylium ion [CH₃CO]⁺ at m/z 43.
Analytical Workflow: HPLC Purity Assessment
High-Performance Liquid Chromatography is the standard method for assessing the purity of such compounds.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for N-(4-Bromo-2,6-dichlorophenyl)acetamide is not widely published, the hazards can be inferred from related halogenated acetanilides[10][11][12]. It should be handled as a hazardous chemical by trained personnel only.
| Hazard Class | GHS Statements |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
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Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[11].
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3].
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